Home > Products > Screening Compounds P66704 > N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide
N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide - 763125-30-0

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide

Catalog Number: EVT-3051313
CAS Number: 763125-30-0
Molecular Formula: C22H28N4O2
Molecular Weight: 380.492
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

    • Compound Description: This compound shares a similar structure to N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide, with a 4-phenylpiperazine moiety linked to an acetamide group. [] The compound exhibited notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities comparable to standard compounds. []

    2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

    • Compound Description: This compound was studied as a selective carbonic anhydrase inhibitor. [] Crystal structures of its complex with human carbonic anhydrase II and VII revealed insights into designing selective CA inhibitors. []

    2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

    • Compound Description: This compound exhibits an intramolecular C—H⋯O hydrogen bond, influencing its conformation. [] The 2-chlorobenzyl group in this molecule shows rotational disorder. []

    N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

    • Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor developed for treating gastrointestinal stromal tumors. [] It exhibits potent single-digit nM growth inhibition across a broad cell panel and shows good selectivity over KDR. []

    2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

    • Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with 229-fold selectivity over ACAT-2. [] It exhibits improved aqueous solubility and oral absorption compared to similar compounds. []

    N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

    • Compound Description: This quinoxaline derivative exhibits a slightly puckered quinoxaline unit and adopts an L-shaped conformation. [] Crystal packing is influenced by C—H⋯O hydrogen bonds and slipped π-stacking interactions. []

    2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide

    • Compound Description: This compound forms chains along the b-axis through hydrogen bonding between the amide functions of the quinoxaline derivative. []

    (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

    • Compound Description: This compound displays intramolecular N—H⋯O hydrogen bonds and C—H⋯O interactions. [] The crystal packing is characterized by C—H⋯O hydrogen-bonding interactions, resulting in chain formation along the [] direction, and C—H⋯π interactions. []

    N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide

    • Compound Description: This compound is part of a novel heterocyclic library synthesized using a click chemistry approach. [] The synthesized compounds were evaluated for their antimicrobial activity against standard drugs. []

    (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide

    • Compound Description: This compound was synthesized through a convergent approach involving a Vilsmeier formylation reaction. [] The synthesized analogs were characterized by various spectroscopic methods. []

    2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide

    • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against various plant fungi and bacteria. [] Some compounds showed excellent antibacterial activity against Xoo, surpassing the potency of the commercial antibacterial agent bismerthiazol. []

    N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide

    • Compound Description: This series of compounds, derived from 7-hydroxyflavone derivatives, was investigated for antioxidant and cardioprotective properties. [] Some derivatives showed significant cardioprotective activity against doxorubicin-induced cardiotoxicity. []

    2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

    • Compound Description: In this compound, the pyrimidine ring is inclined to the naphthalene ring system by 55.5 (1)°. [] Crystal packing analysis reveals the presence of N—H⋯N hydrogen bonds, forming inversion dimers with R22(8) ring motifs. []

    2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

    • Compound Description: This compound shows an inclination of 58.93 (8)° between the pyrimidine and benzene rings. [] Similar to the previous compound, it also exhibits intermolecular N—H⋯N hydrogen bonds, leading to the formation of inversion dimers with R22(8) ring motifs. []

    N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

    • Compound Description: This compound is part of a series of novel naphtho-furan derivatives synthesized and evaluated for antimicrobial activity. [] These compounds exhibited good antibacterial and antifungal activity. []

    N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

    • Compound Description: This compound has potential biological activity, and its molecular and crystal structures have been studied. [] It exists as a methanol solvate in the crystal phase. []

    N-(2-hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)-acetamide (RB-6110)

    • Compound Description: RB-6110 is a 3-nitro-1,2,4-triazole derivative investigated for its potential anticancer activity. [] Its crystal structure shows the nitro group lying in the plane of the aromatic triazole ring. []

    5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole (RB-6162)

    • Compound Description: RB-6162, another 3-nitro-1,2,4-triazole derivative, has potential anticancer activity. [] Its crystal structure reveals that the aziridine substituent is almost perpendicular to the triazole plane. []

    2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide

    • Compound Description: This compound is an orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist investigated for its potential in treating obesity. [] It demonstrates high affinity for MCHr1 and potent inhibition of MCH-mediated Ca2+ release. []
    • Compound Description: These novel compounds displayed better antimicrobial activity than streptomycin in agar well diffusion assays. [] Docking studies suggested their potential mechanism of action by targeting the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD). []
  • 2-(1H-1,2,4-Triazol-1-yl)acetamide

    • Compound Description: This compound was synthesized from 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide. [] The optimal reaction conditions for its synthesis were determined. []

    N-(2,3-Difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide

    • Compound Description: This compound was designed for potential use in treating diseases, particularly proliferative diseases like cancer. []

    2-(2-(4-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)-N-(p-tolyl)acetamide

    • Compound Description: This novel benzothiazepine derivative was synthesized through a multi-step reaction involving o-aminothiophenol and various intermediates. []

    N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

    • Compound Description: This compound was synthesized and characterized using spectroscopic techniques, with the cyclization confirmed by FT-IR, NMR, and LCMS data. []

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

    • Compound Description: This compound exhibits a chair conformation in its piperazine ring, and its crystal structure reveals intramolecular C—H⋯O and N—H⋯N interactions. []

    2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

    • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent FLAP binding potency and potent inhibition of LTB4 synthesis in human whole blood. []

    2-(2,4-Dioxy-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamides

    • Compound Description: This series of uracil derivatives showed potent inhibitory activity against human cytomegalovirus replication. [] Some derivatives also exhibited activity against varicella-zoster virus. []

    N-(Adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide

    • Compound Description: This synthetic cannabinoid was identified in a criminal sample using various analytical techniques. [] It is a homolog of the synthetic cannabinoid ACBM-BZ-F and may possess psychoactive properties. []

    N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

    • Compound Description: This series of 5-arylidene-2-thioxothiazolidinone compounds exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. []

    (Pyrrolidin-2-on-1-yl)acetamide derivatives

    • Compound Description: These compounds have been investigated as potential enhancers for learning and memory. []

    (E)-N-(4-Morpholinophenyl)-1-(quinoxalin-2-yl)methanimine

    • Compound Description: This compound's crystal structure reveals its monoclinic crystal system and space group P21/c. []

    (E)-N-(4-Morpholinophenyl)-1-(quinolin-2-yl)methanimine

    • Compound Description: This compound's crystal structure analysis reveals its orthorhombic crystal system and space group P212121. []

    N-(6-Substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides

    • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. [] Some compounds exhibited potent anticonvulsant activity in maximal electroshock seizure and subcutaneous pentylenetetrazole screens. []

    N-Methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives

    • Compound Description: This series of compounds was synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through a series of reactions. []

    2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

    • Compound Description: This compound, synthesized through a multi-step reaction, demonstrated antimicrobial activity against various bacterial and fungal strains. []

    N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and its derivatives

    • Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for anti-inflammatory activity using the rat paw edema method. []

    2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino)acetamides and 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamides

    • Compound Description: These series of compounds were synthesized and investigated for their antioxidant properties, including their effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, microsomal ethoxyresorufin O-deethylase activities, and interaction with DPPH free radical. []

    N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

    • Compound Description: SUVN-G3031 is a potent, selective, and orally active histamine H3 receptor inverse agonist with robust wake-promoting activity. [] It has potential therapeutic utility in treating human sleep disorders. []

    2-(4-(4-(Benzyloxy)-3-methoxybenzyl)piperazin-1-)-N-(1-methyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (PHR0007)

    • Compound Description: PHR0007 demonstrates a positive inotropic effect on atrial dynamics in beating rabbit atria. [] Its mechanism of action involves the PDE-cAMP-PKA signaling pathway. []

    2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179)

    • Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. [, ] It exhibits high potency at 5-HT2A receptors and also shows antagonism at 5-HT2C receptors. [, ]

    N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamide

    • Compound Description: These compounds were synthesized via cyclocondensation of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'- thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide with thiolactic acid. []

    (Z)-N-(4-(4-(Substituted-benzylidene)-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)phenyl)acetamide

    • Compound Description: This series of compounds was synthesized as potential selective COX-2 inhibitors for treating pain associated with rheumatoid arthritis. [] Molecular modeling studies were conducted to assess their potential as analgesic agents. []

    2-[4-(4-Fluorobenzyl)piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydrobenzoxazol-6-yl)acetamide

    • Compound Description: This compound is a new crystalline form of an existing compound. []

    2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

    • Compound Description: OSU-03012 is a phosphoinositide-dependent kinase-1 (PDK-1) inhibitor that prevents Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression in basal-like breast cancer cells. []

    N-(Benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives

    • Compound Description: This series of benzothiazole derivatives was designed as potential non-steroidal anti-inflammatory drugs (NSAIDs). [] They were evaluated for their analgesic and anti-inflammatory activity as COX-2 inhibitors. []
Overview

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide is a chemical compound that belongs to a class of molecules known for their potential pharmacological activities. This compound is particularly noted for its structural features, which include a morpholine ring and a piperazine moiety, both of which are commonly found in various biologically active compounds. The compound's design aims to enhance its efficacy in treating neurological disorders, notably epilepsy, by modifying existing chemical frameworks to improve their therapeutic profiles.

Source

The synthesis and evaluation of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide have been documented in scientific literature, particularly in studies focusing on anticonvulsant activities. These studies explore the compound's potential as a therapeutic agent by assessing its effects in animal models of epilepsy .

Classification

This compound can be classified under the category of pharmaceutical intermediates and neuroactive agents, specifically targeting conditions like epilepsy. Its structural components suggest potential interactions with neurotransmitter systems, making it relevant for neurological research.

Synthesis Analysis

Methods

The synthesis of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide involves several key steps:

  1. Preparation of Alkylating Reagents: The initial step typically includes the acylation of an amine with 2-chloroacetyl chloride to yield the necessary alkylating agents.
  2. Alkylation Reaction: The primary synthesis step involves the reaction of the prepared alkylating reagents with specific amines, such as morpholine and phenylpiperazine. This reaction is often conducted in a biphasic liquid-solid system using solvents like dry acetone and bases such as potassium carbonate at elevated temperatures (around 60 °C).
  3. Monitoring: The progress of the reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the successful formation of the desired compound .

Technical Details

The final product is characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.

Molecular Structure Analysis

Structure

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide features a complex molecular structure that includes:

  • A morpholine ring
  • A phenyl group attached to a piperazine moiety
  • An acetamide functional group

Data

The detailed structural analysis can be performed using NMR data, which reveals distinct chemical shifts corresponding to various protons in the molecule, including those from the morpholine and piperazine rings. For instance, the proton signals from the piperazine moiety typically appear as broad multiplets due to their complex environment .

Chemical Reactions Analysis

Reactions

The chemical reactivity of N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide can be explored through its interactions with various biological targets:

  • Targeting Neurotransmitter Receptors: The compound may engage with neurotransmitter receptors such as serotonin or dopamine receptors, influencing synaptic transmission.
  • Potential Hydrolysis: The acetamide group may undergo hydrolysis under certain conditions, leading to the formation of corresponding acids and amines.

Technical Details

Kinetic studies and mechanistic investigations are crucial for understanding how this compound interacts with biological systems. Techniques such as enzyme assays can be employed to elucidate these mechanisms.

Mechanism of Action

Process

The mechanism by which N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide exerts its pharmacological effects likely involves modulation of neurotransmitter systems:

  1. Receptor Binding: The compound may bind to specific receptors in the central nervous system, leading to altered neuronal excitability.
  2. Signal Transduction: Upon binding, it can initiate intracellular signaling cascades that ultimately influence neuronal activity and synaptic plasticity.

Data

Preliminary studies indicate that compounds within this class exhibit anticonvulsant properties by enhancing inhibitory neurotransmission or modulating excitatory pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: Stability studies indicate that the compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new anticonvulsant medications aimed at treating epilepsy.
  • Research Tools: Utilized in neuropharmacology studies to investigate receptor interactions and neuronal signaling pathways.

The ongoing research into this compound highlights its significance in drug discovery efforts targeting neurological disorders, emphasizing its potential therapeutic benefits .

Properties

CAS Number

763125-30-0

Product Name

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Molecular Formula

C22H28N4O2

Molecular Weight

380.492

InChI

InChI=1S/C22H28N4O2/c27-22(18-24-10-12-25(13-11-24)20-4-2-1-3-5-20)23-19-6-8-21(9-7-19)26-14-16-28-17-15-26/h1-9H,10-18H2,(H,23,27)

InChI Key

GVPDJNFELCYCHX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.